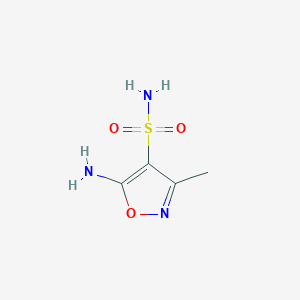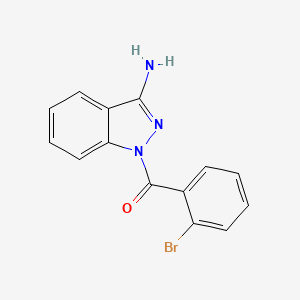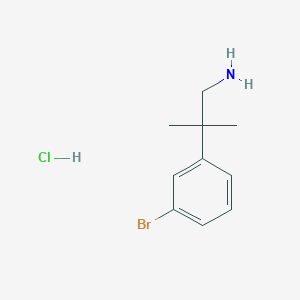
2-(3-Bromophenyl)-2-methylpropylamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index .Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity of MDMA
Research on MDMA, a ring-substituted phenylisopropylamine related to amphetamines and hallucinogens, provides insights into the neurochemical effects and potential neurotoxicity of similar brominated compounds. Studies have explored MDMA's acute and long-term effects on serotonergic neurotoxicity, offering a foundation for understanding the neurochemical interactions of related brominated amphetamines (McKenna & Peroutka, 1990).
Synthesis and Applications of Brominated Biphenyls
The development of practical synthesis methods for brominated biphenyls, such as 2-Fluoro-4-bromobiphenyl, highlights the industrial relevance of brominated compounds. These methods address the challenges of synthesis efficiency, cost, and safety, underscoring the importance of brominated compounds in manufacturing processes (Qiu et al., 2009).
Environmental Concentrations and Toxicology of Brominated Compounds
Studies on the environmental presence and toxicological impact of brominated flame retardants, such as 2,4,6-Tribromophenol, provide crucial information on the environmental fate and potential health risks associated with these chemicals. This research is essential for understanding the implications of brominated compounds' widespread use and for developing strategies to mitigate their environmental and health impacts (Koch & Sures, 2018).
Applications in Cancer Therapy and Radioprotection
The exploration of drugs like WR-2721 for their radioprotective properties in cancer therapy highlights the potential therapeutic applications of brominated compounds. Such research focuses on optimizing clinical applications and identifying new, effective agents for protecting normal tissues against radiation injury while targeting tumor cells (Yuhas, 1982).
Mécanisme D'action
Target of Action
Brominated compounds like this one are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
The mode of action of 2-(3-Bromophenyl)-2-methylpropylamine HCl is likely to involve electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s worth noting that brominated compounds are often involved in suzuki–miyaura cross-coupling, a widely-used reaction in organic chemistry for carbon-carbon bond formation .
Result of Action
The compound’s bromine atom likely plays a key role in its reactivity, enabling it to participate in electrophilic aromatic substitution reactions .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and the outcomes of its reactions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBUIPMDQYGKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365271-44-8 |
Source


|
| Record name | Benzeneethanamine, 3-bromo-β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

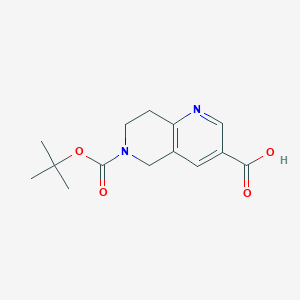
![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)
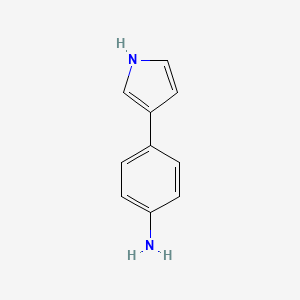


![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)

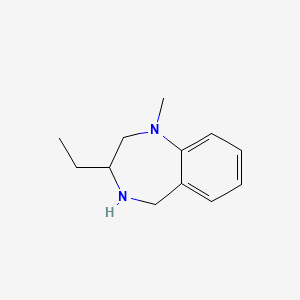
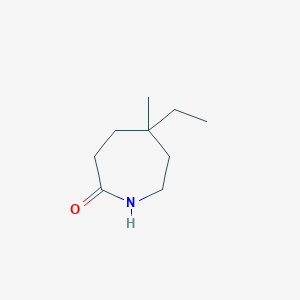
![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)
